2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of benzotriazole, which is a heterocyclic compound containing a benzene ring fused to a triazole ring. Benzotriazole derivatives have been extensively studied due to their diverse pharmacological activities and applications in various fields of chemistry.
Synthesis Analysis
The synthesis of benzotriazole derivatives often involves the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an efficient coupling reagent for the esterification of carboxylic acids with alcohols and phenols under mild conditions (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008). This method facilitates the synthesis of various acetamide derivatives, including the compound of interest, by providing good to high yields in acetonitrile at room temperature.
Molecular Structure Analysis
Benzotriazole derivatives demonstrate a variety of molecular structures, often influenced by the nature of the substituents on the benzotriazole and acetamide groups. The molecular structure can significantly affect the chemical and physical properties of these compounds, including their reactivity, solubility, and biological activity.
Chemical Reactions and Properties
Benzotriazole derivatives undergo various chemical reactions, including esterification, amidation, and phenylhydrazation, utilizing TBTU as a coupling reagent (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2007). These reactions proceed smoothly under mild conditions, offering a versatile approach to modifying the structure and enhancing the properties of benzotriazole derivatives.
Physical Properties Analysis
The physical properties of benzotriazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties can be tailored by modifying the molecular structure through the introduction of different substituents on the benzotriazole and acetamide groups.
Chemical Properties Analysis
The chemical properties of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide and its derivatives, including reactivity, stability, and biological activity, are influenced by the presence of the benzotriazole moiety and the specific substituents attached to it. These compounds have been explored for their potential as anti-infective agents due to their significant antimicrobial activity (Jamkhandi & Disouza, 2012).
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)10-4-3-5-11(8-10)19-14(23)9-22-13-7-2-1-6-12(13)20-21-22/h1-8H,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKYBBYLTUKUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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